molecular formula C17H13Cl2F2N3O3 B2424189 1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(2,6-difluorophenyl)urea CAS No. 954710-98-6

1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2424189
CAS No.: 954710-98-6
M. Wt: 416.21
InChI Key: MVBPHVDMGJUEGQ-UHFFFAOYSA-N
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Description

1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(2,6-difluorophenyl)urea is a complex organic compound characterized by its unique chemical structure, which includes multiple functional groups such as oxazolidinone, urea, and halogenated phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxazolidinone core One common approach is the reaction of 3,4-dichlorophenylamine with chloroacetyl chloride to form the corresponding oxazolidinone derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl rings can be oxidized to form corresponding quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the oxazolidinone ring or the urea group.

  • Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Reduced oxazolidinones and ureas.

  • Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential use as a bioactive compound in drug discovery.

  • Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.

  • Industry: It can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • Diuron: A herbicide with a similar structure but different functional groups.

  • Phenylurea derivatives: Other compounds with phenylurea structures used in various applications.

Properties

IUPAC Name

1-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2F2N3O3/c18-11-5-4-9(6-12(11)19)24-8-10(27-17(24)26)7-22-16(25)23-15-13(20)2-1-3-14(15)21/h1-6,10H,7-8H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBPHVDMGJUEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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